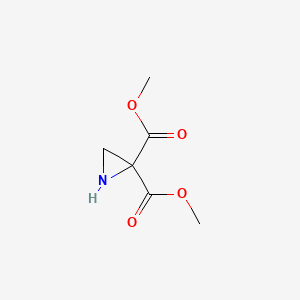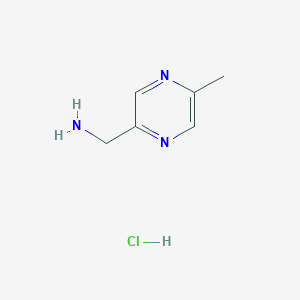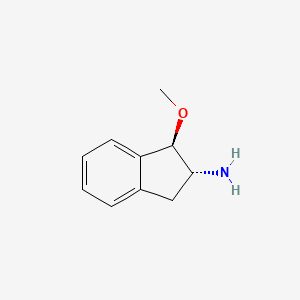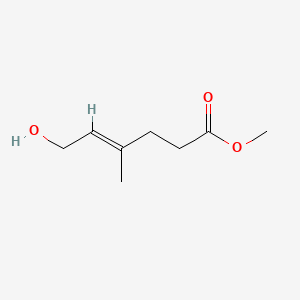
5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H11NO. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydroisoquinoline-3-methanol.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its anticancer, antioxidant, and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline
- 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid
Uniqueness
5,6,7,8-Tetrahydroisoquinoline-3-carbaldehyde stands out due to its unique aldehyde functional group, which allows for diverse chemical modifications and reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h5-7H,1-4H2 |
InChI Key |
KWQXWPWIKUNAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Furo[2,3,4-IJ]isoquinoline](/img/structure/B11920693.png)

![6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B11920703.png)





![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
